
Aurora A inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurora A inhibitor 1 is a highly selective inhibitor of the enzyme Aurora kinase A, a serine/threonine kinase that plays a critical role in cell division by regulating centrosome maturation, spindle assembly, and mitotic exit . This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in targeting tumor cells that exhibit overexpression of Aurora kinase A .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 1 typically involves a series of organic reactions designed to create a molecule that fits precisely into the active site of Aurora kinase A. One common approach involves the use of docking-based comparative intermolecular contacts analysis to identify potent ligands that can bind to the active site of the enzyme . The synthetic route may include steps such as:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups that enhance binding affinity.
- Purification and characterization of the final product using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: Aurora A inhibitor 1 primarily undergoes reactions that involve binding to the active site of Aurora kinase A, inhibiting its activity. This inhibition can lead to various downstream effects, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions are not typically involved in the activity of this compound.
Substitution: The compound may undergo substitution reactions to modify its functional groups, enhancing its binding affinity and specificity.
Major Products: The primary product of these reactions is the inhibited form of Aurora kinase A, which is unable to perform its normal cellular functions
科学研究应用
Aurora A inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the structure and function of Aurora kinase A and related enzymes.
Biology: Employed in research to understand the role of Aurora kinase A in cell cycle regulation and its implications in cancer biology
Medicine: Investigated as a potential therapeutic agent for treating various types of cancer, including glioblastoma and non-small-cell lung cancer
作用机制
Aurora A inhibitor 1 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal function of the enzyme, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the centrosome maturation and spindle assembly pathways, which are critical for proper cell division .
相似化合物的比较
Aurora A inhibitor 1 is unique in its high selectivity for Aurora kinase A compared to other similar compounds. Some of the similar compounds include:
MLN8054: Another selective inhibitor of Aurora kinase A, but with different binding characteristics.
MLN8237 (Alisertib): A well-known Aurora kinase A inhibitor with clinical applications in cancer therapy.
MK-5108 and MK-8745: These compounds also selectively inhibit Aurora kinase A but may have different efficacy and safety profiles.
This compound stands out due to its potent inhibition and specific binding to the active site of Aurora kinase A, making it a valuable tool in cancer research and therapy .
生物活性
Aurora A inhibitors, particularly Aurora A inhibitor 1 (also known as alisertib), have garnered significant attention in cancer research due to their role in mitotic regulation and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on tumor cells, and implications for cancer therapy.
Overview of Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in cell division, specifically during the G2/M transition and mitosis. It is involved in various processes such as centrosome maturation, chromosome segregation, and cytokinesis. Aberrant expression of Aurora A is associated with several cancers, making it a prime target for therapeutic intervention .
Aurora A inhibitors, including alisertib, function by disrupting the normal mitotic process. They induce mitotic arrest, leading to cell death or senescence through mechanisms such as:
- Inhibition of Phosphorylation : Alisertib inhibits Aurora A activity, leading to reduced phosphorylation of key substrates like histone H3 and p53, which are essential for proper mitotic progression .
- Induction of DNA Damage : The inhibition results in abnormal spindle formation and accumulation of cells with 4N DNA content, indicating failed cytokinesis and potential genomic instability .
- Immune Modulation : Recent studies have shown that alisertib can upregulate PD-L1 expression in tumor cells, which may allow these cells to evade immune surveillance. This effect complicates the antitumor efficacy of alisertib and suggests that combining it with immune checkpoint inhibitors could enhance therapeutic outcomes .
In Vitro Studies
In vitro studies have demonstrated that alisertib effectively reduces cell viability in various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat acute T cell leukemia and HeLa cervical adenocarcinoma cells exhibited significant sensitivity to alisertib, with GI50 values indicating potent cytotoxicity .
- Mechanistic Insights : Flow cytometry and Western blot analyses confirmed increased PD-L1 expression following Aurora A inhibition, linking this effect to enhanced immune evasion capabilities of tumor cells .
In Vivo Studies
In vivo studies using xenograft models have shown promising results for alisertib:
- Tumor Growth Inhibition : Alisertib significantly inhibited tumor growth in mouse models, correlating with reduced levels of phosphorylated histone H3 and other markers of mitotic activity .
- Combination Therapy Potential : Combining alisertib with anti-PD-L1 antibodies improved antitumor immunity and overall treatment efficacy, suggesting a synergistic approach may be beneficial for enhancing therapeutic outcomes .
Clinical Trials
Several clinical trials have explored the safety and efficacy of alisertib:
- Phase I Trials : Initial trials indicated manageable safety profiles with dose-limiting toxicities primarily involving somnolence and liver enzyme elevations. Pharmacodynamic analyses showed evidence of effective Aurora A inhibition through mitotic index assessments in both skin and tumor tissues .
- Efficacy in Specific Cancers : Notably, patients with diffuse large B-cell lymphoma (DLBCL) showed durable responses to alisertib treatment, highlighting its potential in hematological malignancies .
Data Summary
Study Type | Findings |
---|---|
In Vitro | Alisertib induces cell death in Jurkat and HeLa cells; upregulates PD-L1 expression. |
In Vivo | Significant tumor growth inhibition observed in xenograft models; improved efficacy with PD-L1 blockade. |
Clinical Trials | Phase I trials show manageable safety; durable responses noted in DLBCL patients. |
属性
分子式 |
C25H28ClF2N5O2 |
---|---|
分子量 |
504.0 g/mol |
IUPAC 名称 |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1 |
InChI 键 |
FFBJZTQMALZDTE-PUAOIOHZSA-N |
手性 SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
规范 SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。